molecular formula C12H10N2O B3021138 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile CAS No. 2826-27-9

2-[(4-Ethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B3021138
CAS No.: 2826-27-9
M. Wt: 198.22 g/mol
InChI Key: KJYWHLYEROGTCD-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)methylidene]propanedinitrile (CAS: Not explicitly provided; structurally related to NIAD-4 ) is a dinitrile derivative featuring a methylidene group bridging a 4-ethoxyphenyl ring and a propanedinitrile moiety. This compound belongs to a class of molecules characterized by electron-withdrawing cyano groups and aromatic substituents, which confer unique electronic and photophysical properties. Such derivatives are widely studied for applications in organic electronics, amyloid aggregation inhibition, and as intermediates in medicinal chemistry .

Properties

IUPAC Name

2-[(4-ethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-15-12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWHLYEROGTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304255
Record name (4-ethoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-27-9
Record name NSC164974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-ethoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile typically involves the condensation reaction between 4-ethoxybenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyphenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products like alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the nitrile groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties
Recent studies have highlighted the potential of compounds similar to 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile in exhibiting anti-inflammatory effects. For instance, derivatives of pyrimidine have shown significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can enhance anti-inflammatory activity .

Antioxidant Activity
Research indicates that compounds with similar structures may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of electron-donating groups on the aromatic rings is believed to enhance these properties, making such compounds candidates for further pharmacological exploration .

Materials Science

Photoinitiators in Polymer Chemistry
The compound's structural features allow it to function as a photoinitiator in cationic polymerization processes. Photoinitiators are essential in the production of coatings and adhesives that require UV light for curing. The ability to absorb light at specific wavelengths and initiate polymerization makes this compound valuable in developing advanced materials .

Organic Light Emitting Diodes (OLEDs)
Research into organic electronic materials has identified compounds with similar structures as potential candidates for use in OLEDs. Their ability to facilitate charge transport and emit light makes them suitable for applications in display technologies and lighting .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound can serve as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which are fundamental in synthetic organic chemistry.

Case Studies and Research Findings

Study Application Findings
Tageldin et al.Anti-inflammatoryDemonstrated that derivatives showed significant COX-2 inhibition with IC50 values comparable to celecoxib .
Crivello et al.PhotoinitiatorsIdentified diaryliodonium salts as effective photoinitiators for cationic polymerization processes .
Fisher et al.OLEDsExplored the use of similar compounds in improving charge transport properties in OLED applications .

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s ethoxy and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name (CAS) Substituent(s) on Aromatic Ring Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-[(4-Ethoxyphenyl)methylidene]propanedinitrile 4-Ethoxy (-OCH₂CH₃) ~243.25 (calculated) Potential amyloid binding, electronics
NIAD-4 ([50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile) p-Hydroxyphenyl and bithienyl ~355.36 Amyloid aggregate detection (ex vivo)
2-[(2-Bromophenyl)methylidene]propanedinitrile (CAS: 2698-42-2) 2-Bromo (-Br) 249.06 Intermediate in organic synthesis
2-[(4-Bromophenyl)hydroxymethylene]propanedinitrile (CAS: N/A) 4-Bromo (-Br) and hydroxyl (-OH) 249.06 Quantum chemical modeling studies
2-[(Dimethylamino)methylidene]propanedinitrile (CAS: N/A) Dimethylamino (-N(CH₃)₂) ~135.15 Crystal structure analysis (weak C–H⋯N H-bonding)
DCM (trans-4-dicyanomethylene-2-methyl-6-p-dimethylaminostyryl-4H-pyran) Dimethylaminostyryl-pyran 303.14 Fluorescent dye (electronics, imaging)
2-[Bis(methylthio)methylene]propanedinitrile (CAS: N/A) Bis(methylthio) (-SMe)₂ ~188.29 Precursor for antibacterial thiophenes

Key Observations :

  • Electron-Withdrawing Groups: The cyano groups in all derivatives enhance electron deficiency, making these compounds suitable for charge-transfer applications. For example, DCM () is used in organic solar cells due to its strong absorption in the visible spectrum.
  • Substituent Effects : Bulky or polar substituents (e.g., ethoxy, bromo) influence solubility and aggregation. NIAD-4’s bithienyl group enhances amyloid binding specificity compared to simpler aryl derivatives .
  • Biological Activity: Methylthio derivatives (e.g., ) exhibit antibacterial properties, whereas hydroxyl or amino groups (e.g., ) are linked to hydrogen bonding and bioactivity.

Critical Analysis of Divergent Data

  • Structural vs. Functional Similarity : While this compound and NIAD-4 () share a propanedinitrile core, NIAD-4’s extended π-system (bithienyl) shifts its absorption spectrum, making it superior for optical applications.
  • Conflicting Biological Roles : Methylthio derivatives () show antibacterial activity but lack the amyloid-targeting capability of NIAD-4, highlighting substituent-driven functional divergence.

Biological Activity

2-[(4-Ethoxyphenyl)methylidene]propanedinitrile, also known by its chemical identifier 2826-27-9, is an organic compound notable for its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H11NO2. The compound is synthesized through a condensation reaction between 4-ethoxybenzaldehyde and malononitrile, typically using a base catalyst such as piperidine or pyridine in solvents like ethanol or methanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests strong potential for use as an antimicrobial agent.

Antifungal Activity

The compound has also been tested for antifungal activity. In vitro studies demonstrated effective inhibition against common fungal pathogens. The MIC values ranged from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum, indicating its potential as a broad-spectrum antifungal agent .

Anticancer Properties

In addition to its antimicrobial and antifungal activities, there is emerging evidence of the anticancer potential of this compound. Studies have shown that derivatives of the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the ethoxy group enhances its solubility and reactivity, allowing it to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, thereby influencing their functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
2-[(4-Methoxyphenyl)methylidene]propanedinitrileMethoxy groupModerate antimicrobial activity
2-[(4-Chlorophenyl)methylidene]propanedinitrileChlorine atomLower antifungal activity
2-[(4-Nitrophenyl)methylidene]propanedinitrileNitro groupEnhanced anticancer properties

The ethoxy group in this compound appears to confer superior biological activity compared to these analogs.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of propanedinitriles highlighted the effectiveness of this compound against resistant bacterial strains, suggesting its potential in treating infections caused by multi-drug resistant organisms .
  • Antifungal Applications : In another investigation, the compound was tested alongside other antifungal agents, demonstrating comparable or superior efficacy against Candida species, which are often difficult to treat due to resistance .
  • Cancer Research : Recent findings from cell line studies indicated that treatment with this compound led to significant reductions in tumor cell viability, particularly in breast cancer models, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, full-body chemical protective clothing, and respiratory protection (e.g., P95 respirators for particulate control). Use fume hoods to minimize inhalation exposure .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Contaminated gloves should be removed without touching the outer surface .
  • Waste Disposal : Collect waste in sealed containers and dispose via licensed hazardous waste services. Avoid drainage systems to prevent environmental contamination .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Identify ethoxy protons (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (δ ~6.8–7.5 ppm). Nitrile carbons appear at δ ~115–120 ppm in ¹³C NMR .
  • Mass Spectrometry : Confirm molecular weight (expected m/z: ~239.2 g/mol) via high-resolution MS .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for 3D visualization. Validate with R-factor (<0.05) and data-to-parameter ratios (>10:1) .

Q. What synthetic routes are recommended for producing this compound?

  • Methodological Answer :

  • Knoevenagel Condensation : React 4-ethoxybenzaldehyde with propanedinitrile in ethanol, catalyzed by ammonium acetate (5 mol%). Heat at reflux (~80°C) for 6–8 hours.
  • Purification : Recrystallize from ethanol or acetonitrile. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in derivatives be resolved?

  • Methodological Answer :

  • Refinement : Use SHELXL to model disorder or twinning. Validate with the Hirshfeld surface analysis to detect weak electron density regions.
  • Validation Tools : Compare geometric parameters (bond lengths/angles) with similar structures (e.g., thiazolidinone derivatives in ) .

Q. What experimental strategies assess its potential as an amyloid aggregation inhibitor?

  • Methodological Answer :

  • Thioflavin T Assay : Monitor fluorescence intensity (λₑₓ = 450 nm, λₑₘ = 482 nm) to track amyloid-β aggregation kinetics. Compare with NIAD-4, a known amyloid probe .
  • TEM Imaging : Visualize fibril morphology at 100 kV. Use concentrations of 10–50 µM in PBS buffer (pH 7.4) .

Q. How to evaluate its environmental persistence and ecotoxicity?

  • Methodological Answer :

  • Biodegradation Testing : Follow OECD 301 guidelines (aqueous solution, 28-day incubation). Measure BOD/COD ratios.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀). Use HPLC-MS to quantify degradation byproducts .

Q. What computational methods predict its reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.
  • MD Simulations : Simulate solvation in water/DMSO using GROMACS. Analyze radial distribution functions to assess solvent interactions .

Q. How to design a structure-activity relationship (SAR) study for IGF-1R inhibition?

  • Methodological Answer :

  • In Vitro Kinase Assays : Use recombinant IGF-1R with ATP-concentration-dependent IC₅₀ determination. Compare inhibition with AG-1024 (positive control) .
  • Cellular Assays : Treat MCF-7 breast cancer cells (10–100 µM) and measure viability via MTT assay. Correlate activity with substituent effects (e.g., ethoxy vs. bromo analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Ethoxyphenyl)methylidene]propanedinitrile
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2-[(4-Ethoxyphenyl)methylidene]propanedinitrile

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